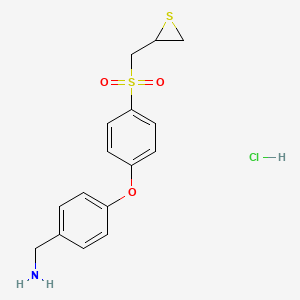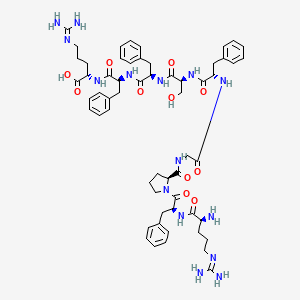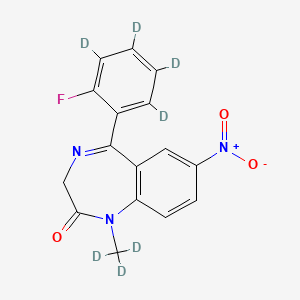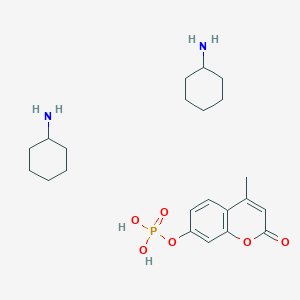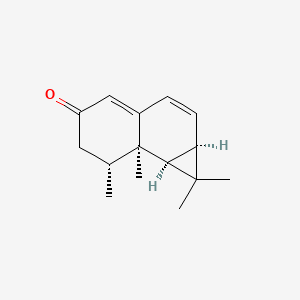
Aristola-1(10),8-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aristola-1(10),8-dien-2-one is a sesquiterpene compound with the molecular formula C15H20O. It is a natural product that can be isolated from the rhizome of Nardostachys chinensis, a plant belonging to the Valerianaceae family .
作用机制
Target of Action
Aristola-1(10),8-dien-2-one is a sesquiterpene compound It’s known to have potential in the research for inflammatory and immune-related afflictions .
Mode of Action
Given its potential role in inflammatory and immune-related research , it may interact with targets involved in these processes
Biochemical Pathways
Given its potential role in inflammation and immunity , it may influence pathways related to these biological processes.
Result of Action
Given its potential in inflammatory and immune-related research , it may modulate cellular processes related to these conditions.
生化分析
Biochemical Properties
It is known to be a sesquiterpene compound
Molecular Mechanism
It is known that sesquiterpenes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
Aristola-1(10),8-dien-2-one can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the rhizome of Nardostachys chinensis using ethanol as a solvent . The extraction process is followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The rhizomes of Nardostachys chinensis are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain the pure compound .
化学反应分析
Types of Reactions
Aristola-1(10),8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound.
科学研究应用
Aristola-1(10),8-dien-2-one has a wide range of scientific research applications, including:
相似化合物的比较
Aristola-1(10),8-dien-2-one belongs to the aristolane-type sesquiterpenoids, a rare class of natural sesquiterpenoids featuring a gem-dimethylcyclopropane moiety . Similar compounds include:
- Aristolone
- Debilon
- Kanshone H
- Anthracophyllone
- Axinysone A
- Axinysone B
- 1(10)-Aristolen-2-one
Compared to these similar compounds, this compound is unique due to its specific structure and the presence of a dienone moiety, which contributes to its distinct chemical reactivity and biological activities .
属性
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPISMIHLVLSK-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
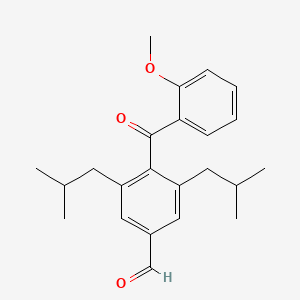
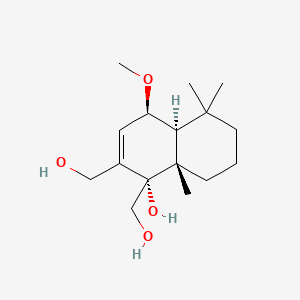
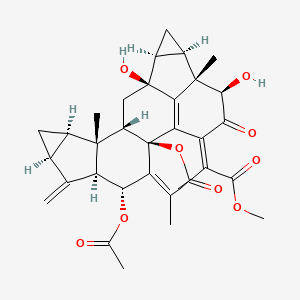

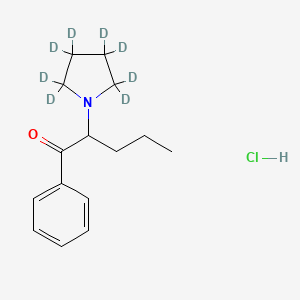
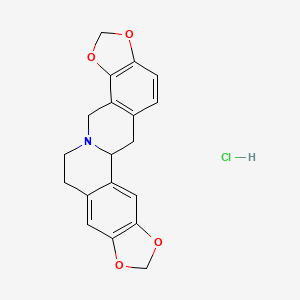
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
